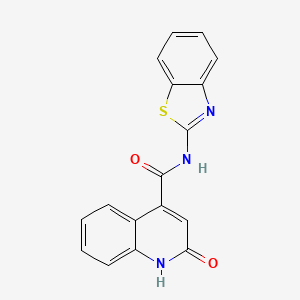

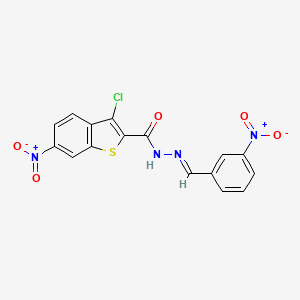

N-1,3-benzothiazol-2-yl-2-oxo-1,2-dihydro-4-quinolinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of derivatives related to N-1,3-benzothiazol-2-yl-2-oxo-1,2-dihydro-4-quinolinecarboxamide involves multiple steps, including cyclocondensation, Friedel-Crafts acylation, and nucleophilic substitution reactions. For instance, synthesis of isoxazolyl quinoline-3-carboxamides and isoxazolyl-1,4-benzothiazine-2-carboxamides has been achieved through cyclocondensation involving Friedelander's condensation and oxidative cyclization (Rajanarendar, Murthy, Reddy, & Raju, 2010). Another synthesis pathway involves the preparation of quinoline and benzothiazole derivatives through a Friedlander synthesis, demonstrating the versatility of synthetic routes for these compounds (Chen et al., 2000).

Molecular Structure Analysis

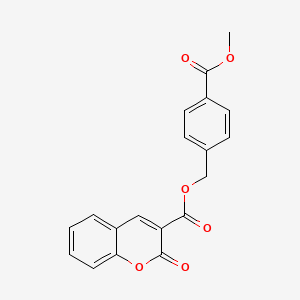

Molecular structure analysis of such compounds reveals a complex interplay of aromatic systems, which are crucial for their chemical reactivity and interaction with biological systems. For instance, the fluorescent properties of benzothiazole-quinoline derivatives have been studied, indicating that the molecular structure significantly influences their photophysical behavior (Bodke, Shankerrao, & Harishkumar, 2013).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives are diverse, including hydrolysis and photolysis, which are critical for understanding their stability and reactivity under different conditions. Studies on the hydrolysis and photolysis of related quinol esters reveal insights into their reaction mechanisms and potential applications as anti-tumor agents (Wang et al., 2009).

Safety and Hazards

Future Directions

The synthesis of benzothiazoles and their derivatives is an active area of research, with new methods and applications being explored . For example, supramolecular nanoassemblies of an AIEE-ICT-active pyrazine derivative with strong absorption in the visible region catalyze the synthesis of a variety of a broad range of benzimidazoles, benzothiazoles and quinazolines in excellent yields under “metal-free” conditions in a mixed aqueous media . This suggests potential future directions for the synthesis and application of benzothiazole derivatives.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . The specific targets would depend on the exact biological activity being exhibited.

Mode of Action

It is known that the benzothiazole moiety plays a crucial role in the interaction with biological targets . The compound’s interaction with its targets would lead to changes in the biological system, resulting in the observed effects.

Biochemical Pathways

Given the wide range of biological activities associated with benzothiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

It is mentioned that admet calculation showed a favourable pharmacokinetic profile for synthesized compounds related to this molecule . This suggests that the compound has suitable properties for absorption, distribution, metabolism, and excretion, which would impact its bioavailability.

Result of Action

Given the wide range of biological activities associated with benzothiazole derivatives, it can be inferred that the compound would have significant molecular and cellular effects .

properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O2S/c21-15-9-11(10-5-1-2-6-12(10)18-15)16(22)20-17-19-13-7-3-4-8-14(13)23-17/h1-9H,(H,18,21)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPTVCKXTXEXCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5886113.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5886122.png)

![5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5886156.png)

![3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5886159.png)

![4-[4-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5886172.png)

![N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide](/img/structure/B5886189.png)